![molecular formula C8H11ClINOS B13634859 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride is a complex organic compound with a unique structure that includes an iodine atom, a thieno[3,2-c]pyran ring, and a methanamine group
Métodos De Preparación
The synthesis of 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride involves several steps, including the formation of the thieno[3,2-c]pyran ring and the introduction of the iodine atom. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Análisis De Reacciones Químicas
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving cellular processes and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
- 1-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
- 1-{2-chloro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
These compounds share a similar core structure but differ in the halogen atom present. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride .
Propiedades
Fórmula molecular |
C8H11ClINOS |
|---|---|
Peso molecular |
331.60 g/mol |
Nombre IUPAC |
(2-iodo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10INOS.ClH/c9-8-3-5-6(4-10)11-2-1-7(5)12-8;/h3,6H,1-2,4,10H2;1H |
Clave InChI |
MKOXFWZXYKQFCX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C2=C1SC(=C2)I)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


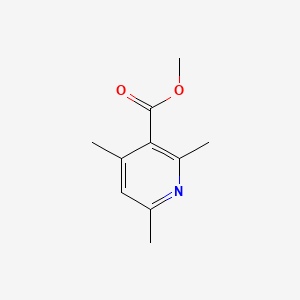
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
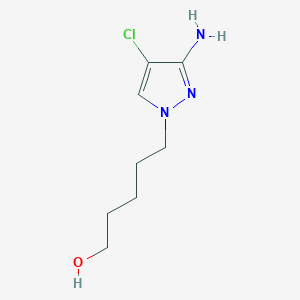
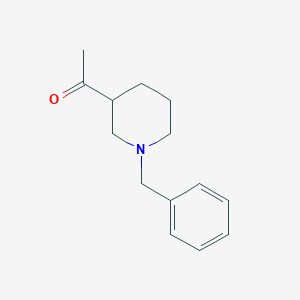
![1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride](/img/structure/B13634801.png)
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)

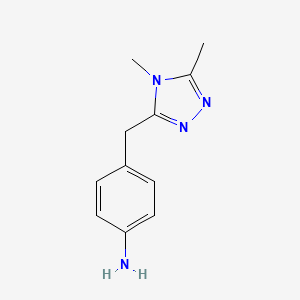
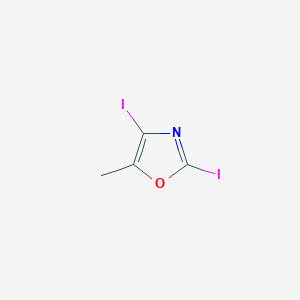
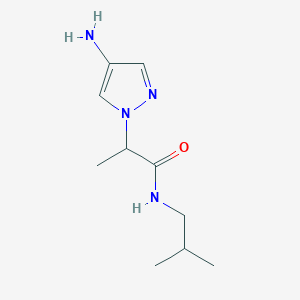
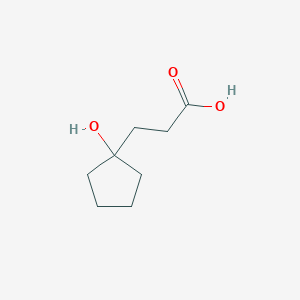
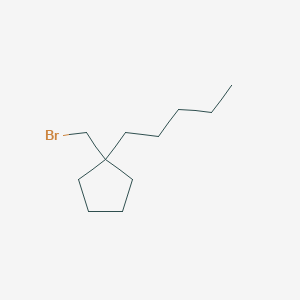
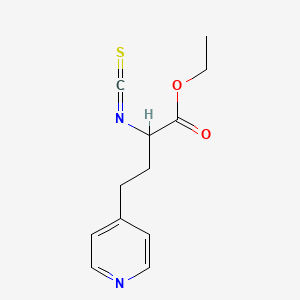
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
